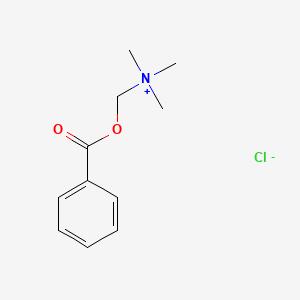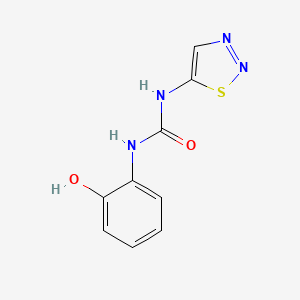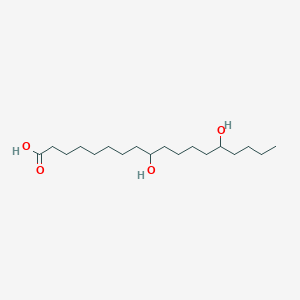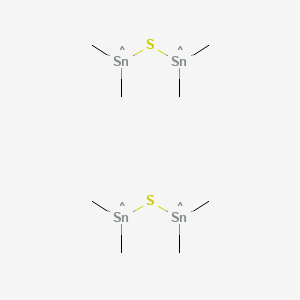
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is a complex compound that combines an organic molecule with a palladium-based inorganic component The organic part, 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one, is a derivative of pyrazolone, a class of compounds known for their anti-inflammatory and analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation and amination steps. The final product is then complexed with tetrachloropalladium through a coordination reaction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the palladium complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the organic synthesis and metal complexation can be carried out sequentially. The process would need to be optimized for yield and purity, with careful control of reaction parameters and purification steps to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, potentially altering its pharmacological properties.
Reduction: The palladium center can facilitate reduction reactions, making the compound useful in catalytic processes.
Substitution: The tetrachloropalladium part can undergo ligand exchange reactions, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated palladium complexes.
Applications De Recherche Scientifique
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium involves its interaction with biological targets and catalytic pathways:
Molecular Targets: The organic component may interact with enzymes involved in inflammation and pain pathways, while the palladium center can facilitate redox reactions.
Pathways Involved: The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The palladium component can participate in electron transfer reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylaminoantipyrine: A related pyrazolone derivative with similar anti-inflammatory properties.
Tetrachloropalladate complexes: Other palladium-based complexes used in catalysis.
Uniqueness
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is unique due to its combination of an organic pharmacophore with a metal center, providing a dual functionality that can be exploited in various applications. Its ability to participate in both biological and catalytic processes makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
65230-72-0 |
|---|---|
Formule moléculaire |
C12H15Cl4N3OPd |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium |
InChI |
InChI=1S/C12H15N3O.4ClH.Pd/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;;;;;/h4-8,13H,1-3H3;4*1H;/q;;;;;+4/p-4 |
Clé InChI |
OYAMQGKDLKAMRF-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl[Pd](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)










